2-Methoxy-3-(thiophen-3-yl)benzoic acid, 95%
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Overview
Description
2-Methoxy-3-(thiophen-3-yl)benzoic acid (95%) is an organic compound that belongs to the family of benzoic acids. It is a white crystalline solid, insoluble in water, but soluble in most organic solvents. 2-Methoxy-3-(thiophen-3-yl)benzoic acid has been used in various scientific research applications, and its biochemical and physiological effects have been studied in detail.
Scientific Research Applications
2-Methoxy-3-(thiophen-3-yl)benzoic acid has been widely used in scientific research. It has been used as a reagent in the synthesis of various compounds, such as 2-methoxy-3-(thiophen-3-yl)-1-phenylethanone, 2-methoxy-3-(thiophen-3-yl)-4-(4-methylphenyl)thiazole, 2-methoxy-3-(thiophen-3-yl)-4-chloroaniline, and 2-methoxy-3-(thiophen-3-yl)-4-hydroxybenzoic acid. It has also been used in the synthesis of various heterocyclic compounds, such as 1,3-thiazolidin-4-ones, 1,3-thiazolidin-2-ones, 1,3-thiazin-4-ones, and 1,3-thiazin-2-ones.
Mechanism of Action
2-Methoxy-3-(thiophen-3-yl)benzoic acid is believed to act as a proton acceptor in biochemical reactions. It is thought to interact with proteins and other biological molecules via hydrogen bonding and hydrophobic interactions. It is also believed to be involved in the regulation of gene expression, as it has been shown to interact with various transcription factors.
Biochemical and Physiological Effects
2-Methoxy-3-(thiophen-3-yl)benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, it has been shown to modulate the activity of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
2-Methoxy-3-(thiophen-3-yl)benzoic acid has several advantages for lab experiments. It is a stable compound, and it is relatively easy to synthesize. It is also relatively non-toxic, and it is soluble in most organic solvents. However, it is insoluble in water, which can limit its use in some experiments.
Future Directions
There are many potential future directions for the use of 2-Methoxy-3-(thiophen-3-yl)benzoic acid in scientific research. It could be used in the development of novel therapeutics, such as inhibitors of acetylcholinesterase or cyclooxygenase-2. It could also be used in the development of new drugs that target specific proteins or transcription factors. In addition, it could be used to study the role of reactive oxygen species in various biological processes. Finally, it could be used to study the effects of environmental pollutants on biochemical pathways.
Synthesis Methods
2-Methoxy-3-(thiophen-3-yl)benzoic acid can be synthesized from thiophenol and ethyl chloroformate in the presence of anhydrous sodium carbonate. In this method, the thiophenol is first reacted with ethyl chloroformate in the presence of sodium carbonate to form 2-chloro-3-(thiophen-3-yl)benzoic acid. This compound is then reacted with sodium methoxide to produce the desired 2-methoxy-3-(thiophen-3-yl)benzoic acid.
properties
IUPAC Name |
2-methoxy-3-thiophen-3-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c1-15-11-9(8-5-6-16-7-8)3-2-4-10(11)12(13)14/h2-7H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTJYYHXBFCYCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688567 |
Source
|
Record name | 2-Methoxy-3-(thiophen-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-19-3 |
Source
|
Record name | 2-Methoxy-3-(thiophen-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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